molecular formula C12H21N3OS B6645410 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol

2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol

Cat. No. B6645410
M. Wt: 255.38 g/mol
InChI Key: PWBDEMNTSKLBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a selective agonist of the dopamine D2 receptor and has been used to study the role of this receptor in various physiological and pathological conditions.

Mechanism of Action

2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol is a selective agonist of the dopamine D2 receptor. When 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol binds to this receptor, it activates a signaling pathway that leads to the release of dopamine in the brain. This activation of the dopamine system has been shown to have a variety of effects on behavior and cognition, including the regulation of reward and motivation, the modulation of motor function, and the regulation of mood and affect.
Biochemical and Physiological Effects:
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which can lead to changes in behavior and cognition. 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol has also been shown to affect the expression of various genes and proteins in the brain, which can lead to changes in neuronal function and plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to study the specific effects of dopamine receptor activation on behavior and cognition. However, one of the limitations of using 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol is its potential for neurotoxicity. 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol has been shown to cause damage to dopaminergic neurons in the brain, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol. One area of interest is the role of the dopamine D2 receptor in drug addiction. 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol has been used to study the effects of dopamine receptor agonists and antagonists on drug-seeking behavior, and future research could explore the potential of 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol as a tool for developing new treatments for drug addiction. Another area of interest is the potential for 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol to be used in the treatment of psychiatric disorders. 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol has been shown to have a variety of effects on behavior and cognition, and future research could explore the potential of 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol as a therapeutic agent for disorders such as schizophrenia and depression.

Synthesis Methods

2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol can be synthesized by the reaction of 2-methyl-1-butanol with thionyl chloride to form 2-methyl-1-chlorobutane. This compound is then reacted with 1,3-thiazol-2-amine to form 2-methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol.

Scientific Research Applications

2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol has been used in scientific research to study the role of the dopamine D2 receptor in various physiological and pathological conditions. This compound has been used to investigate the mechanism of action of antipsychotic drugs and to study the effects of dopamine receptor agonists and antagonists on behavior and cognition. 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol has also been used to study the role of the dopamine D2 receptor in drug addiction and to investigate the neurochemical changes that occur in the brain in response to drug abuse.

properties

IUPAC Name

2-methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c1-3-12(2,16)10-14-5-7-15(8-6-14)11-13-4-9-17-11/h4,9,16H,3,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBDEMNTSKLBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN1CCN(CC1)C2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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